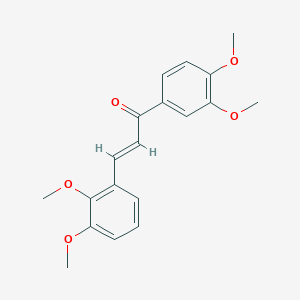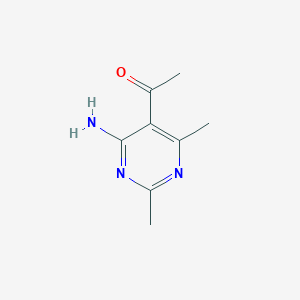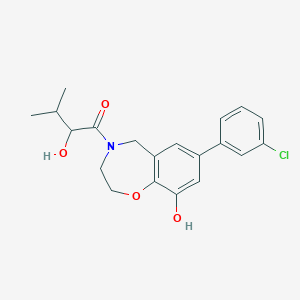![molecular formula C17H17F3N2O2 B5434064 [4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5434064.png)
[4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a furylmethyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using furylmethyl halides.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
[4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furylmethyl and trifluoromethylphenyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Pyrimidinyl)piperazino][3-(trifluoromethyl)phenyl]methanone: Similar in structure but with a pyrimidinyl group instead of a furylmethyl group.
[4-(2-Thienylmethyl)piperazino][3-(trifluoromethyl)phenyl]methanone: Contains a thienylmethyl group instead of a furylmethyl group.
Uniqueness
The presence of the furylmethyl group in [4-(2-FURYLMETHYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE imparts unique chemical properties, such as increased reactivity and potential bioactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-8-6-21(7-9-22)12-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUNWXWHOHFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5434004.png)

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)

![methyl 2-[(5E)-5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)
![(5E)-1-(2-phenylethyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5434053.png)

![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)

![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
